![molecular formula C5H12N2O2S2 B11058267 2-(Ethylsulfonyl)ethyl carbamimidothioate](/img/structure/B11058267.png)
2-(Ethylsulfonyl)ethyl carbamimidothioate
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Overview
Description
2-(Ethylsulfonyl)ethyl carbamimidothioate is an organic compound with the molecular formula C5H12N2O2S2 . This compound is part of the carbamimidothioate family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)ethyl carbamimidothioate can be achieved through a multi-step process. One common method involves the reaction of ethylsulfonyl ethylamine with thiourea under specific conditions . The reaction typically requires a base such as triethylamine (Et3N) and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the use of aryl diazonium fluoroborates, aryl isothiocyanates, and amines . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)ethyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the ethylsulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamimidothioates.
Scientific Research Applications
2-(Ethylsulfonyl)ethyl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)ethyl carbamimidothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Tinidazole Related Compound B: 1-[2-(Ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole.
Ethyl carbamimidothioate: A related compound with similar structural features.
Uniqueness
2-(Ethylsulfonyl)ethyl carbamimidothioate is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C5H12N2O2S2 |
---|---|
Molecular Weight |
196.3 g/mol |
IUPAC Name |
2-ethylsulfonylethyl carbamimidothioate |
InChI |
InChI=1S/C5H12N2O2S2/c1-2-11(8,9)4-3-10-5(6)7/h2-4H2,1H3,(H3,6,7) |
InChI Key |
ABWLEWYDMNFXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CCSC(=N)N |
Origin of Product |
United States |
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